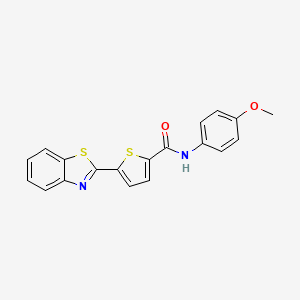

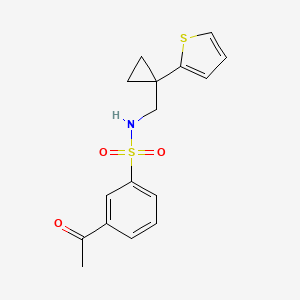

![molecular formula C13H11N3O4 B2940601 2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile CAS No. 320422-95-5](/img/structure/B2940601.png)

2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Fluorimetric Method for Cu2+ Determination

A study by Ocak (2020) developed a fluorimetric method based on an imidazole compound for the determination of Cu2+ in tap water. The method utilizes the ion sensor properties of a related imidazole compound, showing pronounced quenching in fluorescence spectra for Cu2+ among various metal ions, enabling its determination in spiked tap water samples with satisfactory recovery values and a relative standard deviation below 5.00% (Ocak, 2020).

Selective Cleavage of p-Methoxybenzyl Ethers

Sharma, Reddy, and Krishna (2003) reported a highly selective and efficient method for the unmasking of p-methoxybenzyl (PMB) ethers and esters, using zirconium(IV) chloride as a Lewis acid in acetonitrile. This method is fast and tolerates a variety of acid/base-sensitive protecting groups, offering good to high yields of products (Sharma, Reddy, & Krishna, 2003).

Kinetic Stability of Substituted 4-Methoxybenzylcations

Research by McClelland et al. (1998) on the kinetic stability of α-thiocarbamoyl substituted 4-methoxybenzylcations provided insights into the behavior of these cations under various conditions. The study highlights the remarkable stability of these cations, contributing to the understanding of their reactions and potential applications in organic synthesis (McClelland et al., 1998).

Reductive Ring-Opening and Novel Protecting-Group Strategy

Johansson and Samuelsson (1984) explored the reductive ring-opening of 4-methoxybenzylidene acetals of hexopyranosides, presenting a novel protecting-group strategy. Their work demonstrates the selective cleavage of 4-methoxybenzyl ether linkage, offering a unique approach to the synthesis and protection of complex molecules (Johansson & Samuelsson, 1984).

Electrosynthesis of Pyridine Derivatives

Batanero, Barba, and Martín (2002) conducted a study on the preparation of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile through electrosynthesis, utilizing benzylthiocyanate and benzyl chloride among other substrates in acetonitrile. This work contributes to the field of electrosynthesis by showcasing an efficient route to synthesize pyridine derivatives (Batanero, Barba, & Martín, 2002).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-[3-[(4-methoxyphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-20-10-4-2-9(3-5-10)8-16-12(18)11(17)15(7-6-14)13(16)19/h2-5H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEMIVPZWXOWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B2940520.png)

![2-Chloro-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]acetamide;hydrochloride](/img/structure/B2940523.png)

![5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2940526.png)

![ethyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2940528.png)

![3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2940531.png)

![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)

![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)

![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940539.png)